molecular formula C8H9ClN2 B7886370 2-Chloro-4-methyl-benzamidine

2-Chloro-4-methyl-benzamidine

Cat. No.: B7886370
M. Wt: 168.62 g/mol
InChI Key: MCKTWBHBINSBKM-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-benzamidine is an organic compound with the molecular formula C8H9ClN2 It is a derivative of benzamidine, where the benzene ring is substituted with a chlorine atom at the second position and a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methyl-benzamidine typically involves the reaction of 2-chloro-4-methylbenzonitrile with ammonia or an amine under specific conditions. One common method is the reduction of 2-chloro-4-methylbenzonitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-methyl-benzamidine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of various derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or amines in solvents such as ethanol or water, under reflux conditions.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction Reactions: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride in anhydrous ether are commonly used.

Major Products Formed:

    Substitution Reactions: Derivatives such as 2-hydroxy-4-methyl-benzamidine or 2-amino-4-methyl-benzamidine.

    Oxidation Reactions: 2-Chloro-4-methylbenzoic acid.

    Reduction Reactions: 2-Chloro-4-methylbenzylamine.

Scientific Research Applications

2-Chloro-4-methyl-benzamidine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor antagonists, contributing to the understanding of biochemical pathways and molecular interactions.

    Industrial Applications: The compound is used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-benzamidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as an inhibitor by binding to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the case of medicinal applications.

Comparison with Similar Compounds

    2-Chloro-benzamidine: Lacks the methyl group at the fourth position, resulting in different chemical and biological properties.

    4-Methyl-benzamidine: Lacks the chlorine atom at the second position, affecting its reactivity and applications.

    2-Chloro-4-methylbenzoic acid: An oxidized derivative with different chemical properties and applications.

Uniqueness: 2-Chloro-4-methyl-benzamidine is unique due to the presence of both chlorine and methyl substituents on the benzene ring. This combination of substituents influences its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. The compound’s ability to undergo various chemical reactions and its potential biological activities further highlight its significance in scientific research.

Properties

IUPAC Name

2-chloro-4-methylbenzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H3,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKTWBHBINSBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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